(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone
Overview
Description
“(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone” is a chemical compound with the CAS Number: 1097139-98-4 . It has a molecular weight of 296.29 and its IUPAC name is (3,4-difluorophenyl)[3-(methylsulfonyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 . This code provides a specific description of the molecular structure of the compound.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of compounds related to (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone is in the field of antimicrobial activity. For instance, a study by Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for antibacterial and antifungal activities. Their findings showed that compounds 4b, 4g, and 5e exhibited notable antimicrobial activity against various bacterial and fungal strains, indicating potential for further research in this area (Mallesha & Mohana, 2014).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds also hold significant research interest. In a study by Zheng Rui (2010), the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved using a process with reasonable overall yield, demonstrating the feasibility of synthesizing related compounds (Zheng Rui, 2010). Furthermore, a 2017 study by Shi et al. developed a new difluoro aromatic ketone monomer to prepare poly(arylene ether sulfone)s, exploring properties like hydroxide conductivity, dimensional change, and water uptake (Shi et al., 2017).
Antiestrogenic Activity
Research has also been conducted on the antiestrogenic activity of related compounds. A study by Jones et al. (1979) synthesized a compound with significant antiestrogenic activity, highlighting the potential for applications in this field (Jones et al., 1979).
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylsulfonylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVDNIGLQBNRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.